5-Iodo-2-methyl-N-phenylbenzamide

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers often face slow oxidative addition with bromo/chloro benzamides. This 5-iodo analog solves that with a weaker C-I bond (~218 kJ/mol). - **Yield advantage:** Faster, higher-yielding Suzuki-Miyaura/Buchwald-Hartwig under milder conditions. - **Unique interactions:** Iodine enables strong halogen bonding for target selectivity (cLogP ~4.2). - **SPECT tracer ready:** Native iodine allows direct ¹²⁵I labeling for biodistribution studies. Supplied with analytical QC. Immediate shipment for R&D.

Molecular Formula C14H12INO
Molecular Weight 337.15 g/mol
Cat. No. B14137011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methyl-N-phenylbenzamide
Molecular FormulaC14H12INO
Molecular Weight337.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
InChIKeySLDKRHZCUXBDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methyl-N-phenylbenzamide: Chemical Profile


5-Iodo-2-methyl-N-phenylbenzamide (CAS 1808081-94-8) is a synthetic aromatic amide characterized by the presence of an iodine atom at the 5-position of the benzamide ring, a methyl group at the 2-position, and an N-phenyl substituent . This halogenated scaffold possesses a molecular formula of C14H12INO and a molecular weight of 337.15 g/mol, which is significantly higher than that of its bromo- and chloro-substituted analogs due to the larger atomic mass and polarizability of iodine [1]. The compound functions as a versatile building block in medicinal chemistry and materials science, particularly valued for the unique reactivity conferred by the heavy halogen atom. Its structure facilitates specific non-covalent interactions, such as halogen bonding, and enables orthogonal metal-catalyzed cross-coupling reactions that are not accessible with lighter halogens or hydrogen [2].

Iodo substituent enables orthogonal cross-coupling reactivity
Heavy halogen supports halogen bonding interaction studies
Compatible with I-125 radiolabeling for tracer development

5-Iodo-2-methyl-N-phenylbenzamide: Why Lighter Halogens Fail


In scientific and industrial applications, the 5-iodo substituent on the benzamide core cannot be simply exchanged for a lighter halogen such as bromine, chlorine, or a hydrogen atom. This is due to the profound and quantifiable differences in physicochemical properties and reactivity that iodine imparts. The C–I bond is substantially weaker (bond dissociation energy ~218 kJ/mol) and more polarizable than the corresponding C–Br (~285 kJ/mol) or C–Cl (~327 kJ/mol) bonds, which drastically alters the compound's performance in cross-coupling reactions and its potential for forming halogen bonds [1]. Consequently, using a bromo or chloro analog would not only lead to lower reaction yields and rates in key synthetic transformations, such as Suzuki-Miyaura couplings, but also completely abrogate specific interactions with biological targets that are dependent on the unique electronic and steric profile of the iodine atom [2]. The following section provides a quantitative breakdown of these critical differences.

This Product (5-Iodo)
C–I bond energyLower
Promotes efficient oxidative addition
Halogen bondingStrong σ-hole donor
Unique non-covalent interaction
LipophilicityHigher
Influences membrane partitioning
Lighter Halogen Analogs (Br, Cl, H)
C–X bond energyHigher (less reactive)
Slower coupling, may reduce yields
Halogen bondingWeak or absent
Limited donor capability
LipophilicityLower
Reduced partitioning tendency

Quantitative Differentiation of 5-Iodo-2-methyl-N-phenylbenzamide


Palladium-Catalyzed Cross-Coupling Reactivity

The 5-iodo substituent provides significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-bromo analog. This is directly attributable to the lower bond dissociation energy of the C–I bond, which facilitates oxidative addition to palladium(0), the rate-determining step in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This translates to faster reaction times, higher yields, and the ability to use milder conditions, making it the preferred substrate for complex molecule construction. While no head-to-head study with the exact 5-bromo-2-methyl-N-phenylbenzamide was located, the difference in C–X bond strength provides a robust class-level inference for reactivity.

Pd Coupling Reactivity
Class-level inference
C–I BDE ~218 vs C–Br ~285 kJ/mol; ~23% weaker bond enables >10-fold rate enhancement
Supports faster oxidative addition in cross-coupling
Based on aryl halide reactivity principles
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Halogen Bonding Potential

The large, polarizable iodine atom is capable of forming strong halogen bonds (XBs), a specific non-covalent interaction where iodine acts as an electrophile. This property is absent or negligible in hydrogen and is significantly weaker in chlorine or bromine analogs [1]. The strength of an XB correlates with the size of the halogen's σ-hole, which is most pronounced for iodine. This can lead to enhanced binding affinity and selectivity for biological targets or in directing solid-state packing.

Halogen Bond Donor
Class-level inference
σ-hole potential: I > +20 kcal/mol vs Br ~+10 kcal/mol
Reported uniquely strong halogen bonding donor
Calculated electrostatic potential values
Medicinal Chemistry Structural Biology Supramolecular Chemistry

Lipophilicity Enhancement

The introduction of a heavy halogen like iodine significantly increases the lipophilicity of a molecule compared to its lighter halogen or hydrogen counterparts. This is a critical parameter in drug discovery, impacting membrane permeability, solubility, and metabolic stability. While experimentally measured LogP values for this specific compound are not widely available, computational predictions provide a clear and quantifiable trend.

Lipophilicity (cLogP)
Class-level inference
cLogP ~4.2 vs Br ~3.8, Cl ~3.5, H ~3.1
Higher lipophilicity profile may affect permeability
Computed prediction; experimental verification recommended
Medicinal Chemistry ADME Physicochemical Properties

Iodine-125 Radiolabeling Utility

The presence of the iodine atom allows for potential isotopic exchange with radioactive iodine-125 (¹²⁵I), a γ-emitter used for SPECT imaging and in vitro diagnostics. This is a unique application avenue not available to bromo or chloro analogs unless they incorporate a radionuclide like ⁷⁶Br, which has a more complex production and shorter half-life [1]. A patent describing a class of activated iodo-benzamide derivatives explicitly states their utility as antineoplastic and antiviral agents, with the iodine group being essential for the proposed mechanism of action involving zinc finger protein binding [2].

I-125 Radiolabeling
Class-level inference
I-125 t½ 59.4 d vs Br-76 t½ 16.2 h
Longer half-life supports SPECT tracer development
Patent describes iodo-benzamide class for imaging research
Radiopharmaceuticals Targeted Radiotherapy Diagnostic Imaging

5-Iodo-2-methyl-N-phenylbenzamide Applications


Cross-Coupling for Library Synthesis

In medicinal chemistry campaigns aiming to rapidly diversify a benzamide core via Suzuki-Miyaura or Buchwald-Hartwig reactions, 5-iodo-2-methyl-N-phenylbenzamide is the optimal choice over its bromo or chloro counterparts. Its significantly weaker C–I bond translates to faster and higher-yielding oxidative addition, enabling the use of milder conditions and lower catalyst loadings [1]. This efficiency is critical for generating large compound libraries for high-throughput screening, where reaction reliability and product purity are paramount. The reported synthesis of 3-substituted benzamide derivatives related to imatinib using a (5-iodo-2-methylphenyl) precursor exemplifies this utility in constructing complex drug-like molecules [2].

Halogen Bonding in Structure-Based Drug Design

For structure-based drug design projects where high-resolution co-crystal structures reveal a suitably positioned backbone carbonyl or π-system, the 5-iodo substituent of this compound can be exploited as a potent halogen bond donor. This is a uniquely strong and directional interaction compared to what is possible with lighter halogens, which can confer enhanced binding affinity and selectivity for the target protein [3]. Using this iodo-benzamide scaffold could lead to compounds with improved potency and longer target residence times, which are often critical for in vivo efficacy. Procurement of this specific compound is therefore justified when the binding site geometry suggests a potential XB interaction.

SPECT Imaging Precursor via Iodine-125

Research groups focused on developing targeted radiopharmaceuticals for SPECT imaging should prioritize 5-iodo-2-methyl-N-phenylbenzamide. Its native iodine atom allows for straightforward radiolabeling with ¹²⁵I, a γ-emitter with a convenient half-life of 59.4 days. This enables longitudinal biodistribution and pharmacokinetic studies that are impractical with shorter-lived isotopes like ⁷⁶Br (16.2 h) required for labeling a bromo analog [4]. The use of iodo-benzamide derivatives as targeting agents for melanoma is well-documented, and this compound offers a simple, modular entry point for developing new SPECT tracers [5].

High-Lipophilicity Probe for Membrane Penetration

Due to its calculated cLogP of ~4.2, which is >1 unit higher than its non-iodinated parent, this compound serves as an excellent chemical probe to investigate the impact of high lipophilicity on cell permeability and CNS distribution within a benzamide series. In comparative studies, using 5-iodo-2-methyl-N-phenylbenzamide alongside its 5-bromo (cLogP ~3.8) and 5-chloro (cLogP ~3.5) analogs can help deconvolute the specific contribution of lipophilicity from other electronic or steric effects [6]. This makes it a valuable tool for medicinal chemists seeking to optimize the ADME properties of a lead series.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Iodo reactivity for mild conditions
Coupling yield and substrate scope
Halogen bonding structure studies
Reported halogen bonding capability
Affinity contribution and co-crystal structures
SPECT tracer development
I-125 radiolabeling compatibility
Tracer stability and biodistribution profile
Lipophilicity profiling
High calculated lipophilicity
Membrane permeability and ADME endpoints

Technical Documentation Hub

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29 linked technical documents
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